molecular formula C18H19ClN2O2 B4573012 N-(3-chloro-4-methylphenyl)-N'-(3-phenylpropyl)ethanediamide

N-(3-chloro-4-methylphenyl)-N'-(3-phenylpropyl)ethanediamide

Cat. No.: B4573012
M. Wt: 330.8 g/mol
InChI Key: PGQAWTWTRZSGKE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-N'-(3-phenylpropyl)ethanediamide is a useful research compound. Its molecular formula is C18H19ClN2O2 and its molecular weight is 330.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.1135055 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Catalysis The asymmetric hydrogenation of ketones, such as 3-chloro-1-phenylpropan-1-one, catalyzed by ruthenium complexes, demonstrates the importance of similar compounds in enantioselective synthesis. Such processes are crucial for the production of chiral molecules with high optical purity, which is of significant interest in pharmaceuticals (Liu et al., 2015).

Material Science The synthesis and characterization of stable dications derived from ortho-aminophenyl diamine and pyridinecarboxaldehyde showcase the utility of similar ethanediamide compounds in creating novel materials with potential applications in electronics or as ligands in coordination chemistry (Keypour et al., 2009).

Pharmaceutical Research The development of novel azetidine-2-one derivatives of 1H-benzimidazole, prepared through processes involving similar ethanediamide compounds, highlights the ongoing exploration of new therapeutic agents. Such research contributes to the discovery of compounds with antimicrobial and cytotoxic activities, offering pathways to new drugs (Noolvi et al., 2014).

Environmental Chemistry Research on the breakdown of chloroacetamides like metolachlor and alachlor in aquatic systems, while not directly related, underscores the environmental relevance of chemical transformations. Understanding how similar compounds degrade can inform the development of more eco-friendly pesticides and their management (Graham et al., 1999).

Surface Science The investigation into sulfobetaine-type zwitterionic gemini surfactants, synthesized from reactions involving diamines, reveals the surfactant properties of similar structures. These findings have implications for various applications, including detergents, emulsifiers, and in enhancing the delivery of pharmaceuticals (Yoshimura et al., 2006).

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-13-9-10-15(12-16(13)19)21-18(23)17(22)20-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQAWTWTRZSGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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